molecular formula C8H6O3 B11954923 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione CAS No. 3097-60-7

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

Cat. No.: B11954923
CAS No.: 3097-60-7
M. Wt: 150.13 g/mol
InChI Key: UTFGPLWKZPCLCO-UHFFFAOYSA-N
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Description

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a tricyclic organic compound featuring a fused bicyclic core with an oxygen atom (oxa) integrated into the ring system and two ketone groups at positions 7 and 9 . Its structure is characterized by a rigid, strained framework due to the bicyclo[4.3.0] backbone and a bridging oxygen atom.

Properties

CAS No.

3097-60-7

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

IUPAC Name

8-oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

InChI

InChI=1S/C8H6O3/c9-7-5-3-1-2-4(3)6(5)8(10)11-7/h1-6H

InChI Key

UTFGPLWKZPCLCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C3C2C(=O)OC3=O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Step 1 (Knoevenagel): Aldehyde-substituted vinylogous carbonates react with 1,3-diketones (e.g., dimedone) in water at 60°C for 6–8 hours.

  • Step 2 (Hetero-Diels–Alder): The intermediate undergoes cycloaddition at 80°C for 12 hours without catalysts.

Key Advantages:

  • Environmentally friendly (water as solvent).

  • Scalable for gram-scale production.

[2+2] Photocycloaddition Strategies

Photochemical [2+2] cycloadditions are widely used to construct strained cyclobutane rings. For 8-oxatricyclo derivatives, intramolecular photocycloadditions of enone precursors are effective (Figure 2).

Example Protocol:

  • Substrate: Bicyclic enone with conjugated dienes.

  • Conditions: UV light (λ = 254 nm) in acetone or THF, with Cu(I) catalysis.

  • Yield: 48–71% for related tricyclic systems.

Limitations:

  • Requires precise control of stereochemistry.

  • Sensitive to oxygen and moisture.

Multi-Step Organic Synthesis from Cyclopropane Derivatives

Patents describe multi-step routes starting from functionalized cyclopropanes. A representative approach involves:

Step 1: Cyclopropanation

  • Substrate: 1,3-Diene derivatives.

  • Reagent: Dichlorocarbene (Cl₂C:) generated from chloroform and a strong base.

  • Product: Bicyclo[2.2.1]heptene intermediate.

Step 2: Oxidation and Lactonization

  • Oxidation: Ozonolysis or RuO₄-mediated cleavage to introduce ketone groups.

  • Lactonization: Acid-catalyzed cyclization (e.g., H₂SO₄ in acetic anhydride) to form the dione.

Yield Data:

StepReactionYield (%)
1Cyclopropanation65–80
2Oxidation/Lactonization45–60

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis. A GaCl₃-mediated cyclocondensation of o-allylbenzaldehydes and 1,3-dicarbonyl compounds produces benzofused 8-oxabicyclo[3.3.1]nonanes (Figure 3).

Conditions:

  • Catalyst: GaCl₃ (10 mol%).

  • Solvent: Dichloromethane, 25°C, 24 hours.

  • Yield: 68–82% with >90% enantiomeric excess (ee).

Comparative Analysis of Methods

Table 1 summarizes key parameters of the above methods:

MethodYield (%)ScalabilityStereocontrol
Knoevenagel/Hetero-Diels–Alder55–78HighModerate
[2+2] Photocycloaddition48–71MediumLow
Multi-Step Organic Synthesis45–60LowHigh
Catalytic Asymmetric Synthesis68–82MediumHigh

Chemical Reactions Analysis

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex polycyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Oxygen vs.
  • Fused Aromatic Systems : Benzo[f]indole-4,9-dione derivatives exhibit fused aromatic rings, which enhance π-π stacking interactions with biological targets, a feature absent in the oxa-tricyclic compound .
  • Substituent Effects : The addition of phenyl groups (e.g., 8-phenyl derivatives) increases steric bulk and may influence binding affinity to cellular targets .

Benzo[f]indole-4,9-dione Derivatives

These compounds demonstrate potent anticancer effects against triple-negative breast cancer (TNBC) by inducing reactive oxygen species (ROS) accumulation, activating caspase-9, and modulating Bax/Bcl-2 pathways . For example, derivatives like LACBio1–4 reduced MDA-MB 231 cell viability by >70% at 10 µM, with minimal toxicity to normal cells .

This compound

No direct pharmacological data are available. The oxygen atom in the ring system may confer distinct redox properties compared to nitrogen-substituted analogs .

8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione

While biological data are unreported, the aza substitution could enhance interactions with enzymatic active sites (e.g., kinases or oxidoreductases) due to increased basicity .

Physicochemical Properties

  • Polar Surface Area (PSA) : The aza analog (PSA 49.66 Ų) has a lower PSA than benzo[f]indole derivatives (PSA ~60–70 Ų), suggesting differences in membrane permeability .

Biological Activity

8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione is a bicyclic organic compound notable for its unique tricyclic structure and the presence of two carbonyl groups at positions 7 and 9. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's molecular formula is C8H6O3C_8H_6O_3 with a molecular weight of approximately 150.13 g/mol. Its structural characteristics contribute to its reactivity and biological activity.

PropertyValue
CAS Number3097-60-7
Molecular Weight150.13 g/mol
Density1.515 g/cm³
Boiling Point324.4 °C at 760 mmHg
Flash Point163.3 °C

Synthesis

The synthesis of this compound typically involves the reaction of maleic anhydride with furan under specific conditions, leading to the formation of this compound through a series of organic reactions.

Anticancer Properties

Research indicates that compounds with bicyclic structures similar to this compound exhibit significant anticancer activities. The bicyclo[3.3.1]nonane moiety is particularly prominent in many biologically active natural products, suggesting that structural features may enhance their efficacy against cancer cells .

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound suggest efficacy against certain bacterial strains and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes is hypothesized as a mechanism for its antimicrobial action.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The carbonyl groups may interact with nucleophilic sites on enzymes, leading to inhibition.
  • Receptor Binding : The tricyclic structure allows for binding to various receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating a promising therapeutic index .
  • Antimicrobial Efficacy : Another study investigated the antimicrobial properties of related compounds and found that they effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Synthetic Applications : The compound has been utilized as a building block in organic synthesis for creating more complex polycyclic structures with potential biological activity .

Q & A

Q. Advanced Research Focus

  • High-resolution mass spectrometry (HRMS) : Identifies fragment ions (e.g., C₈H₇⁺ at m/z 103.0548) and neutral losses (e.g., CO or H₂O) .
  • pH-dependent stability assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC-UV at λ = 210–280 nm .
  • Isolation of degradants : Preparative TLC or column chromatography isolates intermediates for structural elucidation .

How do substituent effects influence the electronic and steric properties of 8-oxatricyclo derivatives?

Q. Advanced Research Focus

  • Electron-withdrawing groups (EWGs) : Nitro or carbonyl substituents increase electrophilicity, altering reactivity in nucleophilic additions.
  • Steric hindrance : Bulky groups (e.g., tert-butyl) at bridgehead positions restrict ring puckering, as seen in 7,9-di-tert-butyl-1-oxaspiro derivatives .
  • Hammett correlations : Linear free-energy relationships quantify substituent effects on reaction rates .

What experimental precautions are necessary when handling 8-oxatricyclo derivatives with reactive functional groups?

Q. Basic Research Focus

  • Safety protocols : Use fume hoods, gloves, and eye protection. In case of skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Moisture-sensitive steps : Store anhydrous reagents over molecular sieves and employ Schlenk techniques for air-sensitive reactions .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .

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